The synthesis of Icofungipen involves several chemical reactions starting from cispentacin. The process includes derivatization steps that introduce functional groups to enhance antifungal activity. The general synthetic route can be summarized as follows:
The industrial production of Icofungipen emphasizes maximizing yield and purity through optimized reaction conditions, purification processes, crystallization, and quality control to meet pharmaceutical standards .
Icofungipen has a complex molecular structure characterized by its cyclic beta-amino acid framework. The molecular formula is , and it features a cyclic structure that is crucial for its biological activity.
Icofungipen participates in various chemical reactions, primarily involving:
The products formed from these reactions vary based on the specific reagents and conditions employed .
Icofungipen acts by competitively inhibiting isoleucyl-tRNA synthetase, an enzyme critical for protein biosynthesis in fungi. This inhibition prevents the incorporation of isoleucine into proteins, disrupting essential cellular functions and leading to cell death.
Icofungipen exhibits several notable physical and chemical properties that contribute to its efficacy as an antifungal agent:
Icofungipen has several significant applications in scientific research and medicine:
Icofungipen has progressed through clinical trials, demonstrating efficacy against disseminated candidiasis in experimental models . Its pharmacokinetics have shown dose-dependent behavior, making it a candidate for further therapeutic exploration.
Icofungipen (development codes PLD-118 and BAY 10-8888) emerged from investigations into naturally occurring β-amino acids with antifungal properties. Its origin traces to cis-pentacin, an antifungal cyclic β-amino acid initially isolated from Bacillus cereus and Streptomyces setonii fermentation broths in the late 1980s [8]. Researchers at Bayer AG identified cispentacin as a lead compound due to its activity against Candida albicans, though its clinical utility was limited by renal toxicity and suboptimal pharmacokinetics. Structural optimization yielded icofungipen, a synthetic derivative designed to enhance target affinity and safety. PLIVA d.d. (later acquired by Teva) subsequently licensed the compound, advancing it into clinical development for systemic fungal infections. By 2002, phase I trials were completed, and phase II studies for oropharyngeal candidiasis commenced by 2004 [4] [7]. Despite demonstrating efficacy in early clinical trials, further development was discontinued after phase II due to undisclosed strategic considerations [7].
Icofungipen ((1R,2S)-2-aminocyclopentanecarboxylic acid) belongs to the alicyclic β-amino acid class, characterized by an amino group (-NH₂) at the β-carbon relative to the carboxyl (-COOH) functionality. Its core structure comprises a cyclopentane ring with cis-fused amino and carboxylic acid substituents, rendering it a conformationally constrained analog of the proteinogenic amino acid isoleucine [8]. This stereochemistry is essential for antifungal activity, as evidenced by structure-activity relationship studies showing diminished efficacy in enantiomeric or diastereomeric forms [8]. The molecule’s compact size (molecular weight: 129.16 g/mol), high water solubility, and absence of complex chiral centers distinguish it from polyene or macrocyclic antifungals. These properties facilitate oral bioavailability exceeding 90% in preclinical models, circumventing the absorption challenges seen with azoles [3] [6]. Icofungipen exemplifies the medicinal chemistry strategy of leveraging natural product scaffolds to optimize drug-like properties: its alicyclic ring enhances metabolic stability compared to linear β-amino acids, while the zwitterionic nature supports renal excretion and minimizes hepatic metabolism [2] [8].
Table 1: Key Chemical Properties of Icofungipen
Property | Value/Description |
---|---|
Chemical Name | (1R,2S)-2-Aminocyclopentanecarboxylic acid |
Molecular Formula | C₆H₁₁NO₂ |
Molecular Weight | 129.16 g/mol |
Structure Type | Alicyclic β-amino acid |
Stereochemistry | cis-1,2 disubstituted cyclopentane |
Water Solubility | High (>50 mg/mL) |
Mechanism of Elimination | Renal clearance (unchanged) |
Icofungipen represents a mechanistically distinct class of antifungals targeting protein synthesis via inhibition of isoleucyl-transfer ribonucleic acid (tRNA) synthetase (IleRS). This contrasts with mainstream antifungal classes:
As an IleRS inhibitor, icofungipen competitively binds the fungal enzyme’s active site, preventing isoleucine adenylation and subsequent tRNA charging. This depletes the pool of isoleucyl-tRNA, halting protein synthesis and causing fungistatic effects [2] [6]. Its classification is further defined by three pharmacological attributes:
Table 2: Classification of Icofungipen Relative to Major Antifungal Classes
Parameter | Icofungipen | Azoles | Echinocandins | Polyenes |
---|---|---|---|---|
Target | Isoleucyl-tRNA synthetase | Lanosterol 14α-demethylase | β-(1,3)-D-glucan synthase | Ergosterol (membrane) |
Molecular Class | β-Amino acid | Azole ring | Lipopeptide | Macrolide polyene |
Primary Route | Oral/IV | Oral/IV | IV | IV |
Spectrum | Candida spp. | Broad yeast/mold | Candida/Aspergillus | Broad fungal |
Metabolism | Renal | Hepatic (CYP450) | Hepatic | Non-enzymatic |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4